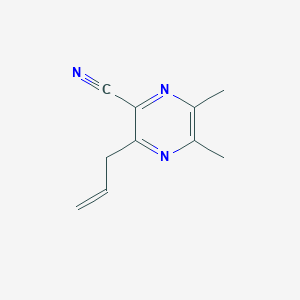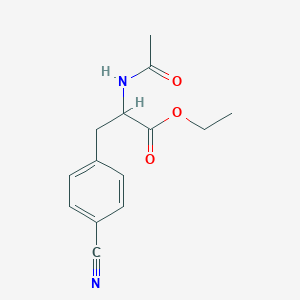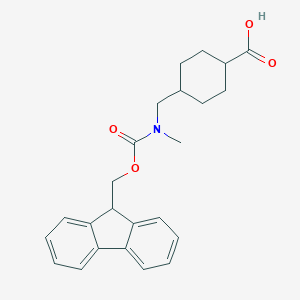
3-Allyl-5,6-dimethyl-2-pyrazinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Allyl-5,6-dimethyl-2-pyrazinecarbonitrile is a chemical compound that has gained significant attention from the scientific community due to its potential use in various fields. It is a member of the pyrazine family and is characterized by its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of 3-Allyl-5,6-dimethyl-2-pyrazinecarbonitrile is not fully understood. However, it has been suggested that it exerts its antimicrobial and anti-inflammatory effects by inhibiting the growth and activity of various microorganisms and inflammatory mediators. It has also been suggested that it exerts its anticancer effects by inducing apoptosis and inhibiting cell proliferation.
Efectos Bioquímicos Y Fisiológicos
3-Allyl-5,6-dimethyl-2-pyrazinecarbonitrile has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are known to cause oxidative stress and damage to cells. It has also been found to inhibit the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Allyl-5,6-dimethyl-2-pyrazinecarbonitrile in lab experiments is its broad-spectrum antimicrobial and anti-inflammatory activity. It is also relatively easy to synthesize and has a high yield. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Direcciones Futuras
There are several future directions for the study of 3-Allyl-5,6-dimethyl-2-pyrazinecarbonitrile. One direction is to further investigate its potential as a flavoring agent in the food industry. Another direction is to study its potential use in the synthesis of new drugs. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in various applications.
Métodos De Síntesis
The synthesis of 3-Allyl-5,6-dimethyl-2-pyrazinecarbonitrile involves a multi-step process. The first step is the reaction of 2,3-dimethylpyrazine with allyl bromide in the presence of a base to form 3-allyl-2,3-dimethylpyrazine. The second step involves the reaction of 3-allyl-2,3-dimethylpyrazine with cyanogen bromide to form 3-Allyl-5,6-dimethyl-2-pyrazinecarbonitrile. This synthesis method has been optimized to obtain a high yield of the final product.
Aplicaciones Científicas De Investigación
3-Allyl-5,6-dimethyl-2-pyrazinecarbonitrile has been studied extensively for its potential application in various fields. It has been found to exhibit antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a flavoring agent in the food industry. Additionally, it has been investigated for its potential use in the synthesis of new drugs.
Propiedades
Número CAS |
173417-49-7 |
|---|---|
Nombre del producto |
3-Allyl-5,6-dimethyl-2-pyrazinecarbonitrile |
Fórmula molecular |
C10H11N3 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
5,6-dimethyl-3-prop-2-enylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C10H11N3/c1-4-5-9-10(6-11)13-8(3)7(2)12-9/h4H,1,5H2,2-3H3 |
Clave InChI |
RNBXVDOLCVJSGK-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(C(=N1)CC=C)C#N)C |
SMILES canónico |
CC1=C(N=C(C(=N1)CC=C)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Dioxo-1-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyloxy]pyrrolidine-3-sulfonic acid](/img/structure/B65913.png)

![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B65923.png)
![N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine](/img/structure/B65926.png)



![2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B65934.png)
![N-[(2,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B65935.png)
![Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate](/img/structure/B65937.png)
![(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate](/img/structure/B65939.png)
![1H-Imidazo[4,5-b]pyridine](/img/structure/B65942.png)

![6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine](/img/structure/B65945.png)